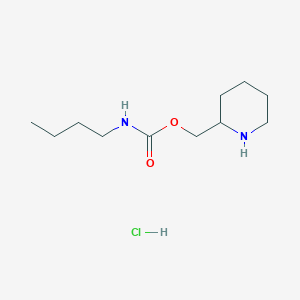

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride

Description

Properties

IUPAC Name |

piperidin-2-ylmethyl N-butylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAWITKDALRJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidine Core

Method Overview:

The core piperidine structure can be synthesized via reductive amination or hydrogenation of suitable precursors such as substituted pyridines or pyridines derivatives. A common approach involves hydrogenation of pyridine derivatives under catalytic conditions to obtain the saturated piperidine ring.

- A notable method involves hydrogenation of 2-pyridines using Raney nickel catalysts under hydrogen atmosphere, which yields piperidine derivatives with high selectivity and yield. This process is sensitive to the substrate concentration and catalyst loading, as highlighted in recent reviews of piperidine synthesis (see).

- Dissolve the pyridine derivative in ethanol or toluene.

- Add Raney nickel catalyst.

- Hydrogenate under controlled pressure (~10 bar) at approximately 50°C.

- Filter and purify the resulting piperidine.

Functionalization to Form (Piperidin-2-yl)methyl Intermediate

Method Overview:

The piperidine ring is then functionalized at the 2-position to introduce the methyl group. This can be achieved through alkylation reactions involving formaldehyde or methylating agents.

- Formaldehyde or paraformaldehyde can be used in Mannich-type reactions to introduce the methyl group at the 2-position of piperidine, often under acidic or basic conditions, with high regioselectivity.

- React piperidine with formaldehyde in the presence of an acid catalyst.

- The resulting intermediate is then reduced or further processed to obtain the (piperidin-2-yl)methyl derivative.

Formation of N-Butylcarbamate

Method Overview:

The N-butylcarbamate moiety is introduced by carbamoylation of the amino group on the piperidine ring. This typically involves reaction with butyl chloroformate or butyl isocyanate.

- The carbamoylation reaction is performed in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as pyridine or triethylamine to scavenge HCl or other by-products.

- The reaction proceeds at low temperature (0-25°C) to control the rate and improve yield.

- Dissolve the piperidine derivative in dichloromethane.

- Add butyl chloroformate or butyl isocyanate.

- Stir under inert atmosphere at low temperature.

- Isolate the carbamate product via extraction and purification.

Conversion to Hydrochloride Salt

Method Overview:

The free base or carbamate intermediate is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid.

- The process involves dissolving the compound in an appropriate solvent (e.g., ethanol or ethyl acetate) and bubbling HCl gas or adding concentrated HCl.

- The salt precipitates out upon cooling, then is filtered and dried.

- Dissolve the carbamate in ethanol.

- Add concentrated HCl dropwise.

- Cool the mixture to precipitate the hydrochloride salt.

- Filter, wash, and dry the final product.

Summary Data Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Pyridine derivative | Raney Ni, H₂, ethanol | Piperidine | >90% | Catalytic hydrogenation |

| 2 | Piperidine | Formaldehyde, acid catalyst | (Piperidin-2-yl)methyl | >85% | Mannich reaction |

| 3 | Piperidin-2-ylmethyl | Butyl chloroformate / isocyanate, pyridine | N-Butylcarbamate | 80-90% | Carbamoylation |

| 4 | N-Butylcarbamate | HCl gas or concentrated HCl | Hydrochloride salt | >85% | Salt formation |

Additional Considerations and Notes

- Purity and Characterization: Each step should be monitored via NMR, IR, and mass spectrometry to confirm structure and purity.

- Reaction Optimization: Factors such as temperature, solvent choice, catalyst loading, and reactant molar ratios significantly influence yield and selectivity.

- Scale-up: The hydrogenation step is critical; maintaining proper catalyst activity and avoiding over-reduction are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-butylcarbamate derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that piperidine derivatives, including (piperidin-2-yl)methyl N-butylcarbamate hydrochloride, exhibit potential therapeutic effects on neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases .

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against HIV. Studies suggest that modifications of piperidine structures can lead to improved efficacy against HIV reverse transcriptase inhibitors (NNRTIs). The structural characteristics of this compound may enhance its binding affinity and reduce drug resistance, making it a valuable candidate for further development in antiviral therapies .

Histone Demethylase Inhibition

Recent studies have indicated that piperidine-based compounds can inhibit histone demethylases, which are implicated in various cancers. The inhibition of these enzymes can lead to altered gene expression profiles that may suppress tumor growth and enhance the efficacy of existing cancer therapies . This suggests that (piperidin-2-yl)methyl N-butylcarbamate hydrochloride could be utilized in cancer treatment protocols.

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of new pharmacological agents .

Case Studies

- Antiviral Compound Development : A study focused on synthesizing piperidine derivatives revealed that compounds similar to (piperidin-2-yl)methyl N-butylcarbamate hydrochloride exhibited enhanced antiviral activity against multiple strains of HIV, demonstrating the importance of structural optimization in drug design .

- Cancer Treatment Research : In a clinical setting, compounds derived from piperidine frameworks have been tested for their ability to inhibit KDM2b, a histone demethylase linked to cancer progression. The results indicated that these compounds could potentially improve treatment outcomes when combined with traditional chemotherapy .

Mechanism of Action

The mechanism of action of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- N-butylcarbamate group : A carbamate ester with a butyl chain, providing hydrolytic stability compared to esters.

- Hydrochloride salt : Improves aqueous solubility.

Table 1: Structural Comparison with Key Analogs

Physicochemical and Pharmacological Properties

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits good water solubility, similar to methylphenidate HCl (freely soluble in water) .

- Stability : Carbamates are generally more hydrolytically stable than esters (e.g., methylphenidate’s ester group is prone to enzymatic cleavage) .

Table 3: Pharmacological Comparison

Biological Activity

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride, also known as B1382930, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring and a butylcarbamate moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride can be represented as follows:

This structure features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors and enzymes.

The mechanism of action of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride primarily involves its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates typically inhibit these enzymes by forming a reversible complex, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for modulating neural transmission and has implications for treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that carbamate compounds can exhibit varying degrees of inhibition on AChE and BChE. For instance, studies have shown that certain derivatives possess IC50 values ranging from 1.60 µM to 311.0 µM against these enzymes, suggesting that (piperidin-2-yl)methyl N-butylcarbamate hydrochloride may have moderate inhibitory effects similar to other carbamates .

| Compound Type | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| (piperidin-2-yl)methyl N-butylcarbamate hydrochloride | TBD | TBD |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | TBD |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | TBD | 1.60 |

Neuroprotective Effects

The inhibition of AChE can lead to neuroprotective effects by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This property makes carbamates like (piperidin-2-yl)methyl N-butylcarbamate hydrochloride potential candidates for treating conditions such as Alzheimer's disease.

Case Studies

- Neurodegenerative Disease Models : In preclinical studies involving animal models of Alzheimer's disease, compounds similar to (piperidin-2-yl)methyl N-butylcarbamate hydrochloride demonstrated significant improvements in cognitive function and memory retention. These studies highlight the potential therapeutic applications of carbamates in neurodegenerative conditions.

- Antiviral Activity : Recent investigations into piperidine derivatives have revealed antiviral properties against various strains of viruses, including influenza A/H1N1. These studies suggest that modifications in the piperidine structure can enhance antiviral efficacy, indicating a broader therapeutic potential for compounds like (piperidin-2-yl)methyl N-butylcarbamate hydrochloride .

Toxicity and Safety Profile

While the biological activity of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride is promising, it is essential to consider its toxicity profile. Carbamates can exhibit cytotoxic effects at high concentrations; therefore, further studies are needed to establish safe dosage ranges and long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.